Methyl chenodeoxycholate

Description

Significance of Bile Acid Esters in Chemical Biology and Steroid Research

Bile acids, traditionally known for their role in fat digestion, are now recognized as crucial signaling molecules that regulate their own synthesis, transport, and the metabolism of lipids and glucose. ontosight.ainih.gov The esterification of bile acids, creating compounds like methyl chenodeoxycholate, alters their physicochemical properties, such as solubility and lipophilicity. ontosight.ai These modifications are significant in chemical biology and steroid research for several reasons:

Probing Receptor Interactions : Modified bile acids help in studying the interactions with nuclear receptors like the farnesoid X receptor (FXR) and membrane receptors like the G protein-coupled bile acid receptor 1 (TGR5). ontosight.ainih.gov Understanding these interactions is key to developing new therapeutic agents for metabolic and liver diseases. ontosight.ai

Facilitating Synthetic Modifications : The ester group can serve as a protecting group during chemical synthesis, allowing for specific modifications at other positions of the steroid nucleus. This is crucial for creating novel bile acid derivatives with tailored biological activities.

Improving Pharmacokinetic Properties : Esterification can influence the absorption, distribution, metabolism, and excretion (ADME) profile of bile acids, which is a key consideration in drug development.

Contextualizing this compound as a Key Synthetic Intermediate and Research Compound

This compound serves as a critical starting material and intermediate in the synthesis of various biologically active molecules. ontosight.ai Its utility is highlighted in the production of semi-synthetic bile acid analogues that have therapeutic potential.

A prime example is its role in the synthesis of Obeticholic Acid (OCA), a potent and selective FXR agonist. chemicalbook.combohrium.com OCA, a 6α-ethyl derivative of chenodeoxycholic acid, has been developed for the treatment of certain liver diseases. chemicalbook.combohrium.com The synthesis of OCA often begins with the esterification of a chenodeoxycholic acid precursor to form a methyl ester, which then undergoes a series of chemical transformations. chemicalbook.comgoogle.com

Furthermore, this compound is used in studies to understand the structure-activity relationships of bile acids. By comparing the biological effects of this compound with its parent compound, CDCA, and other derivatives, researchers can elucidate the functional importance of different parts of the bile acid molecule. For instance, it has been used in comparative studies to assess the selectivity of oxidizing agents on the different hydroxyl groups of the steroid backbone. bohrium.com

Historical Perspective and Evolution of Research on Methylated Bile Acids

The study of bile acids dates back to the 19th century, with the isolation of cholic acid in 1848. nih.gov The correct four-ring structure of bile acids was proposed in the early 1930s, following X-ray diffraction studies on related steroids like cholesterol. nih.govcore.ac.uk The current era of bile acid research, characterized by detailed metabolic and physicochemical studies, began in the 1950s. core.ac.uk

The use of methylated bile acids, such as this compound, became more prominent with the advancement of synthetic organic chemistry. Initially, methylation of the carboxyl group was a common strategy in the structural elucidation of bile acids. Gas chromatography, a key analytical technique for separating and identifying bile acid derivatives, often employed the use of methyl esters to improve the volatility of the compounds for analysis. frontiersin.org

In more recent decades, the discovery of bile acids as ligands for nuclear receptors has revolutionized the field. nih.gov This has spurred a renewed interest in synthesizing novel bile acid derivatives, with methylated forms like this compound playing a pivotal role as synthetic intermediates. Research has evolved from studying the basic digestive functions of bile acids to exploring their roles in complex signaling pathways that govern metabolism and inflammation, with methylated bile acids being instrumental tools in this endeavor. ontosight.ainih.gov

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C25H42O4 chembk.com |

| Molar Mass | 406.6 g/mol nih.govchembk.com |

| Melting Point | 85-94 °C chembk.com |

| Boiling Point | 507.6±25.0 °C (Predicted) chembk.com |

| Density | 1.089±0.06 g/cm3 (Predicted) chembk.com |

Research Findings on this compound and its Derivatives

| Research Area | Key Findings |

| Synthetic Chemistry | Serves as a key intermediate in the synthesis of Obeticholic Acid (OCA), a potent FXR agonist. chemicalbook.comgoogle.com |

| Receptor Binding Studies | Used to investigate the structure-activity relationship of ligands for the farnesoid X receptor (FXR). ontosight.aipnas.org |

| Metabolic Studies | Its metabolism can be compared to the parent compound, chenodeoxycholic acid, to understand the impact of esterification on biological pathways. cloudfront.net |

| Analytical Chemistry | Utilized as a reference standard in analytical methods like gas-liquid chromatography for the identification of bile acids. cloudfront.net |

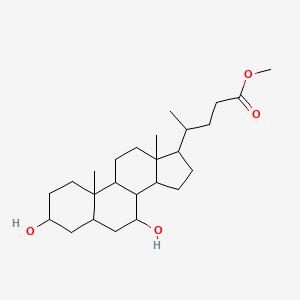

Structure

2D Structure

Properties

IUPAC Name |

methyl 4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,5-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQROVWZGGDYSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl Chenodeoxycholate and Its Analogues

Chemical Synthesis Approaches to Methyl Chenodeoxycholate

Traditional chemical synthesis provides robust and scalable methods for the production of this compound. These methods often involve direct esterification or multi-step conversions from other naturally occurring bile acids.

The most direct chemical route to this compound is the esterification of the C-24 carboxylic acid group of chenodeoxycholic acid (CDCA) with methanol (B129727). This reaction is typically catalyzed by an acid. Common acid catalysts include concentrated hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid (PTSA) google.comgoogle.com. The process generally involves dissolving chenodeoxycholic acid in an excess of anhydrous methanol, which acts as both the solvent and the reactant, followed by the addition of the catalyst. The reaction mixture can be stirred at room temperature or heated under reflux to drive the reaction to completion google.comgoogle.comgoogle.com. Upon completion, the reaction is typically neutralized with a weak base, such as sodium bicarbonate, before the product is isolated and purified google.comgoogle.com. A classic laboratory method involves the use of 5% hydrochloric acid in dry methanol to form the methyl esters of bile acids jci.org. More modern approaches, such as microwave-assisted esterification, have been shown to produce bile acid esters in high yields and significantly shorter reaction times, offering an eco-friendly alternative to conventional heating researchgate.net.

Table 1: Catalysts and Conditions for Chemical Esterification of Chenodeoxycholic Acid

| Catalyst | Solvent | Typical Conditions | Reference |

|---|---|---|---|

| Concentrated Hydrochloric Acid (HCl) | Anhydrous Methanol | Reflux for 0.5-5 hours | google.com |

| Sulfuric Acid (H₂SO₄) | Methanol | Stirred at room temperature with reflux | google.com |

| p-Toluenesulfonic Acid (PTSA) | Methanol | Stirred at room temperature with reflux | google.com |

| 5% HCl in dry methanol | Dry Methanol | Standard laboratory preparation conditions | jci.org |

Due to the relative abundance of cholic acid, a primary bile acid featuring an additional hydroxyl group at the 12α-position, it is frequently used as a cost-effective starting material for the synthesis of chenodeoxycholic acid and its esters researchgate.net. The conversion requires a multi-step process focused on the selective removal of the 12α-hydroxyl group.

The general synthetic pathway is as follows:

Esterification : The process begins with the esterification of cholic acid with methanol, typically under acidic conditions (e.g., concentrated HCl in methanol), to produce methyl cholate (B1235396) google.comprepchem.com. This protects the carboxylic acid group from subsequent reactions.

Selective Protection of Hydroxyl Groups : The 3α- and 7α-hydroxyl groups are selectively protected, most commonly through acetylation using acetic anhydride. This step yields methyl 3α,7α-diacetyl cholate, leaving the 12α-hydroxyl group exposed for modification google.comprepchem.com.

Functionalization of the 12α-Hydroxyl Group : The exposed 12α-hydroxyl group is targeted for removal. One strategy involves its oxidation to a 12-oxo (keto) group using an oxidizing agent like chromic acid google.com. An alternative approach is to convert the hydroxyl into a good leaving group, such as a mesylate, by reacting it with methanesulfonyl chloride to form methyl 3,7-diacetyl-12-mesylcholate prepchem.com.

Removal of the 12-Position Functionality : The 12-oxo group can be removed via a Wolff-Kishner reduction google.com. If the mesylate was formed, it can be eliminated through dehydromesylation, which creates a double bond, resulting in methyl 3,7-diacetylchol-11-enate prepchem.com.

Saturation : The double bond introduced in the previous step is removed by catalytic hydrogenation to yield methyl 3α,7α-diacetyl chenodeoxycholate prepchem.com.

Deprotection : The final step involves the saponification (hydrolysis) of the acetyl protecting groups using a base like sodium hydroxide (B78521) to yield the final product, this compound google.comprepchem.com. Careful control of reaction conditions is necessary to selectively cleave the acetyl esters without hydrolyzing the C-24 methyl ester.

Table 2: Synthetic Pathway from Cholic Acid to this compound

| Step | Reaction | Key Reagents | Intermediate Product | Reference |

|---|---|---|---|---|

| 1 | Esterification | Methanol, HCl | Methyl cholate | google.comprepchem.com |

| 2 | Selective Acetylation | Acetic anhydride | Methyl 3α,7α-diacetyl cholate | google.comprepchem.com |

| 3 | Modification of 12α-OH | Chromic acid or Methanesulfonyl chloride | Methyl 3α,7α-diacetyl-12-oxocholanate or Methyl 3,7-diacetyl-12-mesylcholate | google.comprepchem.com |

| 4/5 | Removal & Saturation | Wolff-Kishner reduction or H₂/Catalyst | Methyl 3α,7α-diacetyl chenodeoxycholate | google.comprepchem.com |

| 6 | Deprotection | NaOH (controlled) | This compound | google.comprepchem.com |

Isotopically labeled bile acids are invaluable tools for metabolic studies, allowing researchers to trace the fate of these molecules in vivo without the use of radioactive materials. The synthesis of labeled this compound can be achieved by incorporating stable isotopes like ¹³C or radioactive isotopes such as ³H or ¹⁴C.

One common strategy involves introducing a ¹³C label at the C-24 position to create [24-¹³C]chenodeoxycholic acid, which can then be esterified nih.gov. The synthesis utilizes labeled building blocks, such as sodium [¹³C]cyanide, which are incorporated early in a multi-step synthesis to build the bile acid side chain nih.govimist.ma. Purity and isotopic enrichment are confirmed using techniques like gas chromatography-mass spectrometry nih.gov.

Alternatively, the methyl group of the ester can be labeled. This can be accomplished by using an isotopically labeled methylating agent, such as [¹³C]methyl iodide or [¹⁴C]methyl iodide, during the esterification of chenodeoxycholic acid imist.ma. This method provides a direct route to methyl-labeled this compound. Tritium ([³H]) labels can also be introduced into the chenodeoxycholic acid steroid nucleus to facilitate tracer studies jci.org.

Biocatalytic and Enzymatic Synthesis of this compound Derivatives

Biocatalysis, utilizing isolated enzymes or whole microorganisms, presents an attractive alternative to traditional chemical synthesis. Enzymatic reactions are often performed under mild conditions and can exhibit remarkable regioselectivity and stereoselectivity, reducing the need for protective group chemistry.

Lipases are widely used enzymes for catalyzing esterification reactions. The enzymatic synthesis of bile acid esters, including derivatives of chenodeoxycholic acid, has been successfully demonstrated. Various lipases have been screened for this purpose, with Candida antarctica lipase (B570770) B (CALB) and lipases from Rhizopus oryzae (ROL) showing high efficiency conicet.gov.arconicet.gov.arresearchgate.net.

The reaction involves incubating chenodeoxycholic acid with an alcohol (such as methanol) in the presence of the lipase, often in an organic solvent like hexane (B92381) or diisopropyl ether to improve substrate solubility and reaction kinetics conicet.gov.arconicet.gov.ar. Key reaction parameters, including the nature of the solvent, temperature, and the molar ratios of the enzyme, alcohol, and substrate, are optimized to maximize conversion rates conicet.gov.arnih.gov. Immobilized lipases are frequently used as they offer enhanced stability and easier recovery and reuse of the biocatalyst conicet.gov.ar. Studies have shown that immobilized heterologous Rhizopus oryzae lipase can be a highly efficient catalyst for the esterification of CDCA conicet.gov.ar.

Table 3: Lipases Used in the Biocatalytic Esterification of Chenodeoxycholic Acid

| Enzyme (Lipase) | Form | Optimal Conditions Noted | Outcome | Reference |

|---|---|---|---|---|

| Rhizopus oryzae lipase (ROL) | Immobilized on Octadecyl Sepabeads | Solvent: Hexane/DIPE, Temp: 55°C | Efficient catalyst, higher activity than CALB for certain esters | conicet.gov.ar |

| Candida antarctica lipase B (CALB) | Immobilized | Solvent: Hexane, Temp: 55°C, E/S ratio: 10, Alcohol/S ratio: 5 | Best biocatalyst for CDCA esterification among several tested | conicet.gov.ar |

A significant advantage of enzymatic methods is their ability to perform regioselective modifications on complex molecules like bile acids. For instance, lipases can selectively acylate one hydroxyl group over another. In the case of chenodeoxycholic acid and its methyl ester, which have hydroxyl groups at the 3α and 7α positions, enzymes can distinguish between them.

Research has shown that the lipase from Candida antarctica (CALB) can be used to catalyze the regioselective synthesis of 3α-acetyl derivatives of chenodeoxycholic acid conicet.gov.ar. It has also been noted that for successful enzymatic acylation of the hydroxyl groups on the steroid nucleus, the C-24 carboxyl group must first be protected, typically as an ester conicet.gov.ar. This enzymatic approach provides a direct route to selectively modified derivatives like methyl 3α-acetyl-chenodeoxycholate, avoiding the complex protection-deprotection schemes required in classical chemistry researchgate.net.

Optimization of Biocatalytic Reaction Parameters (e.g., Enzyme Source, Solvent Systems, Temperature)

The efficiency and selectivity of biocatalytic reactions for the synthesis of this compound and its analogues are highly dependent on the optimization of key reaction parameters. These parameters include the choice of enzyme source, the solvent system, and the reaction temperature.

Enzyme Source: The selection of an appropriate enzyme is crucial for achieving high yields and desired stereoselectivity. Hydroxysteroid dehydrogenases (HSDHs) are a key class of enzymes used for the selective oxidation and reduction of hydroxyl groups on the steroid nucleus. For instance, NAD(P)+-dependent HSDHs are employed for the regioselective enzymatic oxidation of bile acids like cholic acid and chenodeoxycholic acid. google.com The source of the HSDH can significantly impact the reaction outcome. For example, 7α-HSDH from Bacteroides fragilis or Clostridium absonum can be used for the oxidation of the 7-hydroxyl group. google.com In some processes, whole-cell biocatalysts are utilized. Bacteroides intestinalis AM-1, isolated from human feces, has been shown to convert chenodeoxycholic acid into its 7-oxo derivative, demonstrating 7α-HSDH activity. nih.gov The level of enzyme activity can vary between different microbial sources, with B. intestinalis AM-1 showing higher productivity of 7-oxo-deoxycholic acid compared to Escherichia coli HB101 and Bacteroides fragilis JCM11019(T). nih.gov

Solvent Systems: The choice of solvent is critical, especially when dealing with the poor water solubility of steroidal compounds. While many biocatalytic reactions are performed in aqueous buffers, the use of organic solvents or biphasic systems can enhance substrate solubility and improve reaction kinetics. Process intensification can be achieved by using enzymes that are stable in organic solvents, which allows for higher substrate concentrations. nih.gov For instance, the synthesis of β-amino acid esters via lipase-catalyzed reactions has been successfully performed in continuous-flow microreactors, demonstrating the utility of optimized solvent and reactor systems. mdpi.com

The table below summarizes key parameters for a biocatalytic oxidation reaction.

| Parameter | Condition | Compound | Enzyme System | Reference |

| Temperature | 20°C | Chenodeoxycholic acid sodium salt | NADPH-dependent 7α-HSDH from C. absonum and NADPH-dependent ADH | google.com |

| pH | 8.0 | Chenodeoxycholic acid sodium salt | NADPH-dependent 7α-HSDH from C. absonum and NADPH-dependent ADH | google.com |

| Co-substrate | Methyl acetoacetate | Cholic acid methyl ester | NAD(P)+-dependent HSDH and ADH | google.com |

Chemical Derivatization and Analogue Synthesis Based on this compound Scaffold

The this compound scaffold serves as a versatile starting point for the synthesis of a wide range of chemical derivatives and analogues. These modifications are often pursued to explore structure-activity relationships and develop novel therapeutic agents.

Synthesis of Metal Complexes (e.g., Copper(II), Platinum(II) Steroidal Complexes)

Steroidal molecules, including derivatives of this compound, can be used as ligands for the synthesis of metal complexes, particularly with transition metals like copper(II) and platinum(II). These complexes are investigated for their potential biological activities. The synthesis typically involves the reaction of a modified steroidal ligand with a metal salt.

For example, steroidal thiosemicarbazone platinum(II) complexes have been synthesized by the condensation of steroidal ketones with thiosemicarbazide, followed by complexation with a platinum(II) source. researchgate.net Similarly, steroidal copper(II) complexes can be prepared by reacting a steroidal ligand with a copper salt, such as CuCl₂·2H₂O, in a solvent like methanol. nih.gov The general procedure involves stirring the steroidal ligand and the metal salt at an elevated temperature, followed by filtration and drying of the resulting complex. nih.gov The characterization of these complexes is performed using techniques such as IR, NMR, and HRMS. nih.gov

| Metal Ion | Ligand Type | Starting Steroid Example | Reference |

| Copper(II) | Thiosemicarbazone | Estrone, Pregnenolone | nih.gov |

| Platinum(II) | Thiosemicarbazone | Estrone, Chenodeoxycholic acid | researchgate.net |

Preparation of Esters with Varying Alkyl Chains

The carboxyl group of chenodeoxycholic acid can be esterified with various alcohols to produce a series of esters with different alkyl chain lengths. The most common is the methyl ester, this compound. The preparation of these esters is a fundamental step in many synthetic pathways, often serving as a protecting group for the carboxylic acid functionality.

Standard methods for preparing methyl esters of long-chain fatty acids can be adapted for bile acids. chinaoils.cnaocs.org One common method involves the use of boron trifluoride-methanol reagent (BF₃-methanol). chinaoils.cn Alternatively, acid-catalyzed esterification, for example using p-toluenesulfonic acid in an alcohol like ethyl acetate, can be employed for the selective esterification of the carboxylic acid. beilstein-journals.org The synthesis of propargyl esters of bile acids has also been reported, which can then be used in further conjugation reactions. nih.govacs.org

Formation of Bipyridine and other Heterocyclic Conjugates

The this compound scaffold can be conjugated with various heterocyclic moieties, such as bipyridine or indole, to create novel hybrid molecules. These bioconjugates are synthesized to combine the properties of the steroid nucleus with the chemical and biological activities of the heterocyclic unit.

The synthesis of bile acid-indole conjugates linked by a triazole ring has been described. nih.govacs.org This involves the preparation of propargyl esters of the bile acid, which then undergo a click chemistry reaction with an azide (B81097) derivative of the heterocyclic compound in the presence of a copper(I) catalyst. nih.govacs.org The synthesis of bipyridine derivatives can be achieved through various coupling reactions, such as Suzuki or Stille coupling, which could potentially be applied to functionalized bile acid derivatives. mdpi.com Another approach involves the synthesis of bile acid-fused tetrazoles using the Schmidt reaction on oxo-derivatives of bile acids. beilstein-journals.org

Introduction of Functional Groups for Structure-Activity Relationship Studies (e.g., 12β-methyl-18-nor-bile acids)

To investigate structure-activity relationships, specific functional groups can be introduced into the this compound structure. A notable example is the synthesis of 12β-methyl-18-nor-bile acids. nih.govresearchgate.netacs.orgicepharma.com These analogues are designed to probe the specific roles of different parts of the bile acid molecule in interacting with biological receptors.

The synthesis of 12β-methyl-18-nor-chenodeoxycholic acid starts from cholic acid. nih.govresearchgate.neticepharma.com A key step is a Nametkin-type rearrangement applied to protected cholic acid derivatives, which leads to Δ¹³,¹⁴- and Δ¹³,¹⁷-unsaturated 12β-methyl-18-nor-bile acid intermediates. nih.govresearchgate.netacs.orgicepharma.com Subsequent catalytic hydrogenation and deprotection steps yield the final products, 12β-methyl-18-nor-chenodeoxycholic acid and its 17-epi-epimer. nih.govresearchgate.netacs.orgicepharma.com The optimization of this synthetic sequence has enabled a chromatography-free, multi-gram scale preparation of these compounds. nih.govresearchgate.netacs.orgicepharma.com

The table below shows the results of a continuous flow hydrogenation of a Δ¹³,¹⁷-alkene intermediate.

| Parameter | Value | Reference |

| Reactant Concentration | 2.5 mg/mL | acs.org |

| Pressure | 80 bar | acs.org |

| Flow Rate | 0.3 mL/min | acs.org |

| Product Ratio (27a:28a) | 1.3:1 | acs.org |

Oxidation and Reduction Reactions for Structural Transformations

Oxidation and reduction reactions are fundamental tools for the structural transformation of the this compound scaffold. These reactions allow for the modification of the hydroxyl groups at positions C-3 and C-7, and the introduction or removal of keto groups.

Oxidation: The selective oxidation of the hydroxyl groups is a key step in many synthetic routes. The reactivity of the hydroxyl groups towards oxidation generally follows the order C-7 > C-12 > C-3. oup.com To achieve selective oxidation, protection of other hydroxyl groups is often necessary. researchgate.net For example, the C-12 hydroxyl group of cholic acid can be oxidized by chromium trioxide after protection of the C-3 and C-7 hydroxyls. researchgate.net Biocatalytic methods using HSDHs also provide a highly selective means of oxidizing specific hydroxyl groups. google.comgoogle.com For instance, chenodeoxycholic acid can be converted to 7-oxo-lithocholic acid by certain bacteria. nih.gov

Reduction: The reduction of keto-bile acids is used to introduce hydroxyl groups with specific stereochemistry. The reduction of 7-ketolithocholic acid by rat liver preparations yields primarily chenodeoxycholic acid (7α-hydroxyl) and a smaller amount of ursodeoxycholic acid (7β-hydroxyl). nih.gov This reduction is catalyzed by a reductase that requires NADPH as a coenzyme. nih.gov Chemical reduction methods, such as the Wolff-Kishner reduction, can be used to completely remove a keto group, converting it to a methylene (B1212753) group. researchgate.net This is a key step in the synthesis of chenodeoxycholic acid from cholic acid, where the C-12 keto group is removed. researchgate.net Non-enzymatic reduction of dehydrocholic acid with sodium borohydride (B1222165) shows a reactivity order of C-3 > C-7 > C-12 for the keto groups. oup.com

Analytical and Spectroscopic Characterization Techniques in Methyl Chenodeoxycholate Research

Chromatographic Separation and Purification Methodologies

Chromatography is fundamental to the study of Methyl chenodeoxycholate, enabling its separation from complex mixtures. Various methods are employed, each leveraging different physicochemical principles to achieve separation, purification, and quantification.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and essential tool for the qualitative monitoring of chemical reactions, such as the esterification of chenodeoxycholic acid to form this compound. libretexts.org It is also widely used for the preliminary assessment of sample purity. libretexts.org

In practice, small aliquots of the reaction mixture are spotted onto a TLC plate alongside the starting material (chenodeoxycholic acid). libretexts.orgresearchgate.netrsc.org The plate is then developed in a chamber containing a suitable mobile phase. As the solvent moves up the stationary phase (typically silica (B1680970) gel), the components of the mixture separate based on their differential polarity. This compound, being less polar than its carboxylic acid precursor due to the esterification of the polar carboxyl group, travels further up the plate, resulting in a higher Retention Factor (Rf) value. The progress of the reaction can be visualized by the diminishing spot of the starting material and the appearance and intensification of the product spot. researchgate.net

Table 1: Illustrative TLC Monitoring of this compound Synthesis

| Compound | Expected Rf Value* | Observation During Reaction |

|---|---|---|

| Chenodeoxycholic Acid (Reactant) | ~0.30 | Spot intensity decreases over time. |

| This compound (Product) | ~0.65 | Spot appears and intensifies as the reaction proceeds. |

Note: Rf values are hypothetical and highly dependent on the specific stationary and mobile phases used.

Column Chromatography (e.g., Alumina, Silica Gel) for Isolation and Purification

For the preparative isolation and purification of this compound from a crude reaction mixture, column chromatography is the method of choice. column-chromatography.comsemanticscholar.orgfkit.hr This technique operates on the same principles as TLC but on a much larger scale, allowing for the separation of gram-level quantities. column-chromatography.com

A glass column is typically packed with a stationary phase, most commonly silica gel. fkit.hrup.ac.za The crude product mixture is loaded onto the top of the column, and a solvent system (mobile phase), often a gradient of increasing polarity (e.g., starting with non-polar hexane (B92381) and gradually adding more polar ethyl acetate), is passed through the column. up.ac.za Components of the mixture are eluted from the column at different rates based on their polarity. The less polar this compound will elute earlier than the more polar unreacted chenodeoxycholic acid and other polar impurities. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. semanticscholar.org

Table 2: Example Gradient Elution Scheme for this compound Purification

| Solvent System (Hexane:Ethyl Acetate) | Eluted Compounds |

|---|---|

| 95:5 | Non-polar impurities |

| 80:20 | Pure this compound |

| 50:50 | Less pure fractions / Unreacted starting material |

| 0:100 | Highly polar impurities |

Gas-Liquid Chromatography (GLC) for Quantitative Analysis and Identification of Methylated Bile Acids

Gas-Liquid Chromatography (GLC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for the quantitative analysis of bile acids. semanticscholar.orgnih.gov Because bile acids themselves have low volatility, a derivatization step is necessary prior to analysis. nih.govshimadzu.com For this compound, the carboxyl group is already esterified, which increases volatility. However, the hydroxyl groups must also be derivatized, typically through trimethylsilylation (TMS), to prevent thermal degradation and improve chromatographic peak shape. shimadzu.comresearchgate.net

The resulting derivatized compound is injected into the GC, where it is vaporized and separated on a capillary column containing a specific liquid stationary phase (e.g., PPE-20). researchgate.net The retention time—the time it takes for the compound to travel through the column—is a characteristic feature used for identification. By comparing the retention time to that of a known standard and using an internal standard for calibration, precise quantification can be achieved. researchgate.net

Table 3: Relative Retention Times (RRT) of Derivatized Bile Acid Methyl Esters on a PPE-20 Column

| Bile Acid Methyl Ester (as TMS ether) | Abbreviation | Relative Retention Time (RRT)* |

|---|---|---|

| Methyl cholate (B1235396) | MC | 1.39 |

| This compound | MCDC | 1.00 |

| Methyl deoxycholate | MDC | 1.03 |

| Methyl lithocholate | MLC | 0.58 |

Note: Data is illustrative, based on published behavior of bile acids on specific GC columns. RRT is relative to this compound.

Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MRM/MS) for Bile Acid Analysis

Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the current gold standard for the sensitive and specific quantification of bile acids, including this compound, in complex biological matrices. nih.govnih.gov This method combines the high-resolution separation power of UPLC with the high selectivity and sensitivity of tandem mass spectrometry. amazonaws.com

Samples are injected onto a reverse-phase column (e.g., C18), where this compound is separated from other bile acids based on its hydrophobicity. medpace.comrestek.com The eluent from the column is then introduced into the mass spectrometer. For quantitative analysis, the instrument is operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion resulting from that fragmentation is monitored. This precursor-to-product ion transition is unique to the target analyte, providing exceptional specificity and minimizing interference from other matrix components. amazonaws.commedpace.com

Table 4: Representative UPLC-MS/MS Parameters for Bile Acid Analysis

| Parameter | Typical Setting |

|---|---|

| Chromatography Column | Reverse Phase C18 |

| Mobile Phase | Gradient of water and acetonitrile/methanol (B129727) with formic acid |

| Ionization Mode | Negative Ion Electrospray (ESI-) |

| Precursor Ion (m/z) for MCDC | ~405.3 |

| Product Ion (m/z) for MCDC | Fragment resulting from loss of neutral molecules |

Note: The exact mass-to-charge (m/z) values for the precursor and product ions would be determined through direct infusion and optimization for this compound specifically.

Advanced Spectroscopic Characterization

While chromatography is used to separate and quantify this compound, spectroscopy is essential for the definitive elucidation of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR, e.g., HMQC, HMBC, NOESY, COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural characterization of organic molecules like this compound. up.ac.zacore.ac.uk A suite of 1D and 2D NMR experiments provides comprehensive information about the molecule's carbon-hydrogen framework and stereochemistry.

¹H NMR: Provides information on the number and chemical environment of all protons in the molecule. Key signals for this compound include a sharp singlet around 3.6-3.7 ppm for the three methyl ester protons, and complex multiplets for the protons on the steroid nucleus.

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment. The spectrum would show 25 distinct signals, including a characteristic peak for the ester carbonyl carbon (~174 ppm), carbons bearing hydroxyl groups (~72 ppm), and the methyl ester carbon (~51 ppm).

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (²J and ³J couplings). princeton.edustudylib.net It is used to map out the proton connectivity within each ring of the steroid nucleus.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): This experiment correlates proton signals directly to the carbon signals to which they are attached (¹J coupling). libretexts.orglibretexts.org It is crucial for assigning the signals in the ¹³C spectrum based on the more easily interpreted ¹H spectrum. mdpi.comnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²J and ³J couplings). libretexts.orgscience.gov It is vital for connecting different structural fragments. For instance, a key HMBC correlation would be observed between the methyl ester protons and the ester carbonyl carbon, confirming the methyl ester functionality.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.eduscience.gov It is indispensable for determining the relative stereochemistry of the molecule, such as the orientation of the hydroxyl groups and the fusion of the steroid rings.

Table 5: Selected ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations |

|---|---|---|---|

| C-3 | ~3.45 (m) | ~71.8 | HSQC: H-3 to C-3; COSY: H-3 to H-2, H-4 |

| C-7 | ~3.80 (br s) | ~72.1 | HSQC: H-7 to C-7; COSY: H-7 to H-6, H-8 |

| C-18 (CH₃) | ~0.65 (s) | ~11.8 | HMBC: H-18 to C-13, C-14, C-17 |

| C-21 (CH₃) | ~0.92 (d) | ~18.3 | HSQC: H-21 to C-21; COSY: H-21 to H-20 |

| C-24 (C=O) | - | ~174.5 | HMBC: H-22 to C-24; OCH₃ to C-24 |

| -OCH₃ | ~3.67 (s) | ~51.5 | HMBC: OCH₃ to C-24 |

Note: Chemical shifts are approximate values based on known data for similar bile acid derivatives and are dependent on the solvent used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. fiveable.me The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its specific structural features, including hydroxyl, methyl, methylene (B1212753), and methyl ester groups.

The presence of two hydroxyl (-OH) groups on the steroid nucleus is confirmed by a strong, broad absorption band typically observed in the region of 3200-3600 cm⁻¹. fiveable.me This broadening is a result of intermolecular hydrogen bonding. The spectrum also displays strong absorptions between 2850 and 3000 cm⁻¹ due to the stretching vibrations of C-H bonds in its numerous methyl (-CH₃) and methylene (-CH₂) groups, which form the steroidal backbone. pressbooks.publibretexts.org

A key feature in the IR spectrum of this compound is the absorption corresponding to the methyl ester group (-COOCH₃). The carbonyl (C=O) bond of the ester gives rise to a strong, sharp absorption peak typically found around 1730-1740 cm⁻¹. pressbooks.pub Additionally, the C-O single bond stretching of the ester group produces a strong peak in the 1170-1250 cm⁻¹ region. researchgate.net These distinct peaks are crucial for confirming the esterification of the carboxylic acid group of chenodeoxycholic acid.

The table below summarizes the characteristic IR absorption frequencies for the primary functional groups found in this compound.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (O-H) | Stretching | 3200 - 3600 | Strong, Broad |

| Alkane (C-H) | Stretching | 2850 - 3000 | Strong |

| Ester Carbonyl (C=O) | Stretching | 1730 - 1740 | Strong |

| Ester (C-O) | Stretching | 1170 - 1250 | Strong |

| Methylene (CH₂) | Scissoring/Bending | 1450 - 1470 | Medium |

| Methyl (CH₃) | Bending | 1350 - 1370 | Medium |

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS) and MALDI-TOF MS

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.

In conventional electron ionization mass spectrometry (EI-MS), often coupled with gas chromatography (GC-MS), this compound undergoes fragmentation, producing a characteristic pattern. The molecular ion peak [M]⁺ is observed, and its mass-to-charge ratio (m/z) confirms the molecular weight of the compound. nih.gov Experimental GC-MS data for this compound shows a top peak at m/z 370.2, which corresponds to the loss of two water molecules from the parent molecule, a common fragmentation pathway for bile acid derivatives. nih.govresearchgate.net Other significant fragments are observed at m/z 355.2, 273.2, 255.2, and 213.1, providing structural information about the steroid ring system and side chain. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the precise elemental formula of this compound. nih.gov For instance, the computed monoisotopic mass of this compound (C₂₅H₄₂O₄) is 406.30830982 Da. nih.gov HRMS can distinguish this compound from other molecules with the same nominal mass but different elemental compositions, which is crucial for definitive identification in complex biological matrices. nih.gov Techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS) are particularly effective for the analysis of bile acids and their derivatives. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another valuable technique, especially for the rapid analysis of bile acids and their esters with high sensitivity. nih.govnih.gov In MALDI-TOF MS, the analyte is co-crystallized with a matrix material that absorbs laser energy, leading to soft ionization of the analyte molecules. nih.gov This method typically produces singly charged molecular ions [M+H]⁺ or [M+Na]⁺ with minimal fragmentation, making it ideal for accurate molecular weight determination and quantification of bile acids directly from biological samples like plasma. nih.gov

The following table summarizes key mass spectrometry data for this compound.

| Technique | Parameter | Observed Value / Information | Reference |

|---|---|---|---|

| Molecular Formula | - | C₂₅H₄₂O₄ | nih.gov |

| Molecular Weight | - | 406.6 g/mol | nih.gov |

| HRMS | Monoisotopic Mass | 406.30830982 Da | nih.gov |

| GC-MS (EI) | m/z Top Peak | 370.2 | nih.gov |

| m/z 2nd Highest Peak | 255.2 | nih.gov | |

| m/z 3rd Highest Peak | 273.2 | nih.gov | |

| m/z 4th Highest Peak | 213.1 | nih.gov | |

| m/z 5th Highest Peak | 355.2 | nih.gov | |

| MALDI-TOF MS | Typical Ionization | [M+H]⁺, [M+Na]⁺ | nih.gov |

Method Validation and Standardization for Analytical Procedures

The validation of analytical methods is a critical requirement to ensure that the data generated for the quantification and characterization of this compound are reliable, reproducible, and accurate. europa.eu Method validation demonstrates that an analytical procedure is suitable for its intended purpose. europa.eu For chromatographic methods like HPLC or GC-MS, which are commonly used for bile acid analysis, validation is typically performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). nih.goveuropa.eu

Key performance parameters that must be evaluated during method validation include:

Specificity and Selectivity: This ensures that the analytical signal is solely due to this compound and is not affected by interference from other components in the sample matrix, such as other bile acids or lipids. europa.eumdpi.com

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range is established by analyzing a series of standards. A calibration curve is generated, and its correlation coefficient (R²) should be close to 1.000. mdpi.com

Accuracy: Accuracy is determined by measuring the agreement between a measured value and the true value. It is often assessed by analyzing samples with known concentrations of this compound and calculating the percent recovery. mdpi.com

Precision: This parameter measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is evaluated at different levels (intraday and interday precision). mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of this compound that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. mdpi.comuva.es

Robustness: This involves evaluating the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. europa.eu

Standardization of these validated procedures is essential for consistency across different laboratories and over time. This involves using certified reference standards of this compound for calibration and quality control, along with detailed, written standard operating procedures (SOPs).

The table below outlines the essential parameters for the validation of an analytical method for this compound.

| Validation Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Specificity / Selectivity | Ability to assess the analyte unequivocally in the presence of other components. | No significant interfering peaks at the retention time of the analyte. |

| Linearity | Proportionality of the signal to the analyte concentration over a range. | Correlation coefficient (R²) ≥ 0.99 |

| Accuracy | Closeness of test results to the true value. | Recovery typically within 85-115% (may vary by concentration). |

| Precision | Agreement among a series of measurements. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ). |

| Limit of Detection (LOD) | Lowest amount of analyte that can be detected. | Signal-to-noise ratio of ~3:1. |

| Limit of Quantification (LOQ) | Lowest amount of analyte that can be quantitatively determined. | Signal-to-noise ratio of ~10:1; analyte response must be accurate and precise. |

| Robustness | Capacity to remain unaffected by small variations in method parameters. | RSD of results under varied conditions should be within acceptable limits. |

Biochemical and Metabolic Investigations Involving Methyl Chenodeoxycholate

Role as an Intermediate in Bile Acid Metabolic Pathways

While not a direct intermediate in the de novo synthesis of primary bile acids, Methyl chenodeoxycholate is a significant compound in the context of the biotransformation and chemoenzymatic synthesis of other biologically active bile acids.

This compound is a key starting material in the chemoenzymatic synthesis of ursodeoxycholic acid (UDCA), a therapeutically important secondary bile acid. The conversion of chenodeoxycholic acid (CDCA) to UDCA involves the epimerization of the hydroxyl group at the C-7 position from the α-orientation to the β-orientation. To prevent unwanted side reactions during this enzymatic process, the carboxylic acid group of CDCA is often protected by esterification to form this compound. beilstein-journals.org

The conversion pathway primarily involves a two-step enzymatic reaction:

Oxidation: The 7α-hydroxyl group of this compound is oxidized to a 7-keto group by the enzyme 7α-hydroxysteroid dehydrogenase (7α-HSDH). This reaction yields methyl 3α-hydroxy-7-keto-5β-cholan-24-oate. frontiersin.org

Reduction: The 7-keto group of the intermediate is then stereoselectively reduced to a 7β-hydroxyl group by the enzyme 7β-hydroxysteroid dehydrogenase (7β-HSDH), forming methyl ursodeoxycholate. frontiersin.org

Finally, hydrolysis of the methyl ester group of methyl ursodeoxycholate yields ursodeoxycholic acid. This chemoenzymatic approach is favored for its high selectivity and milder reaction conditions compared to purely chemical methods. beilstein-journals.orgresearchgate.net

Chenodeoxycholic acid, the precursor to this compound, is one of the two primary bile acids synthesized from cholesterol in the human liver. Its synthesis occurs via two main pathways: the classical (or neutral) pathway and the alternative (or acidic) pathway. themedicalbiochemistrypage.org

Classical Pathway: This is the major pathway for bile acid synthesis. It is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which converts cholesterol to 7α-hydroxycholesterol. A series of subsequent enzymatic reactions leads to the formation of both cholic acid and chenodeoxycholic acid. themedicalbiochemistrypage.org

Alternative Pathway: This pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), which hydroxylates cholesterol at the C-27 position. This is followed by further modifications, including 7α-hydroxylation, to produce chenodeoxycholic acid. themedicalbiochemistrypage.org

This compound is not a natural intermediate in these primary biosynthesis pathways. Instead, it is a derivative of the final product, chenodeoxycholic acid. Its formation would represent a subsequent modification, such as esterification, which can occur in experimental settings or as part of detoxification pathways in some organisms.

Enzymatic Biotransformations and Regioselectivity Studies

This compound is an excellent substrate for studying the regioselectivity and stereoselectivity of various enzymes involved in bile acid metabolism, particularly hydroxysteroid dehydrogenases (HSDHs).

Hydroxysteroid dehydrogenases (HSDHs) are a class of oxidoreductases that catalyze the oxidation and reduction of hydroxyl and keto groups on the steroid nucleus with high specificity. nih.govd-nb.info this compound, with its hydroxyl groups at the 3α and 7α positions, has been used to probe the substrate specificity of these enzymes. For instance, 7α-HSDH specifically oxidizes the 7α-hydroxyl group, leaving the 3α-hydroxyl group untouched. frontiersin.org This high degree of regioselectivity is crucial for the targeted modification of bile acids in synthetic applications. d-nb.inforesearchgate.net

| Enzyme | Substrate | Position of Action | Reaction | Product |

| 7α-Hydroxysteroid dehydrogenase (7α-HSDH) | This compound | C-7 | Oxidation | Methyl 3α-hydroxy-7-keto-5β-cholan-24-oate |

| 7β-Hydroxysteroid dehydrogenase (7β-HSDH) | Methyl 3α-hydroxy-7-keto-5β-cholan-24-oate | C-7 | Reduction | Methyl ursodeoxycholate |

Microorganisms are capable of performing a wide array of chemical transformations on steroids and bile acids, often with high regio- and stereoselectivity. nih.govmedcraveonline.com Studies on the microbial biotransformation of bile acid esters, such as methyl cholate (B1235396), have demonstrated that fungi like Aspergillus niger can introduce new hydroxyl groups and perform oxidations at various positions on the steroid nucleus. researchgate.net For example, the biotransformation of methyl cholate by Aspergillus niger resulted in the formation of methyl 3α,7α,12α,15β-tetrahydroxy-5β-cholan-24-oate and methyl 3α,12α-dihydroxy-7-oxo-5β-cholan-24-oate. researchgate.net

These findings suggest that this compound can also serve as a substrate for microbial biotransformation, potentially leading to a diverse range of novel bile acid derivatives with unique biological activities. Such transformations can include hydroxylation, oxidation, and epimerization at different positions of the steroid core. researchgate.netnih.gov

Interactions with Biological Macromolecules and Enzymes

As an amphipathic molecule, this compound, like other bile acid derivatives, can interact with various biological macromolecules, including enzymes and other proteins. nih.gov The esterification of the carboxyl group modifies its physicochemical properties, making it more lipophilic and uncharged at physiological pH, which can influence its interactions with proteins.

Recent chemoproteomic studies have utilized clickable and photoreactive probes derived from methyl cholate to identify bile acid-interacting proteins in living cells. acs.org These studies have revealed a vast network of interactions between bile acids and proteins involved in diverse cellular processes, including:

Metabolic Enzymes: Interactions with key enzymes in glucose, lipid, and cholesterol metabolism have been identified, suggesting a direct regulatory role for bile acids in these pathways. acs.org

Chaperone Proteins: Bile acid probes have been shown to interact with chaperone proteins involved in the endoplasmic reticulum stress response. acs.org

Transporters: Known bile acid transporters were also identified, validating the experimental approach. acs.org

These findings strongly suggest that this compound can also engage in a wide range of interactions with intracellular proteins, potentially modulating their function. The specific protein interaction profile of this compound may differ from that of its parent compound, chenodeoxycholic acid, due to the absence of a negative charge and increased lipophilicity, allowing it to potentially access different cellular compartments and binding pockets.

Investigations into Protein Binding Characteristics (e.g., Human Serum Albumin) of Steroidal Compounds

The interaction between steroidal compounds, such as bile acid derivatives, and plasma proteins is a critical determinant of their pharmacokinetic and pharmacodynamic profiles. Human serum albumin (HSA), the most abundant protein in blood plasma, plays a crucial role in the transport and disposition of numerous endogenous and exogenous substances, including bile acids. Understanding the binding characteristics of these compounds to HSA is fundamental to elucidating their physiological roles and potential therapeutic applications.

Research into the binding of bile acids to human serum albumin has revealed specific interactions and binding sites. While direct studies on this compound are limited, investigations into its parent compound, chenodeoxycholic acid, provide significant insights. The binding of chenodeoxycholic acid to HSA has been characterized by equilibrium dialysis, revealing a dissociation constant (Kd) for the primary binding site. nih.gov This binding is of high affinity, indicating a strong interaction between the bile acid and the protein.

Further studies have explored the specific binding sites of bile acids on the HSA molecule. By using various fluorescent probes that target known binding locations (Site I, Site II, etc.), researchers have determined that bile acids may not bind to the conventional drug binding sites. For instance, bile acids have been shown to competitively inhibit the binding of a probe for Site I, but they enhance the binding of probes for other sites, suggesting the existence of a novel binding site for bile acids on human serum albumin. nih.gov

The affinity of different bile acids for HSA varies depending on their structure. Generally, the binding affinity decreases with an increase in the polarity of the steroid nucleus. nih.gov For example, the less polar lithocholic acid exhibits a higher affinity for the primary binding site on HSA compared to the more polar chenodeoxycholic acid. nih.govnih.gov This suggests that hydrophobic interactions play a significant role in the binding of these molecules to serum albumin. The binding of chenodeoxycholic acid to the lipoprotein-free, albumin-rich plasma fraction is characterized by two classes of binding sites with different dissociation constants and binding capacities. nih.gov

The following table summarizes the binding characteristics of chenodeoxycholic acid to human serum albumin:

| Compound | Binding Parameter | Value | Method |

| Chenodeoxycholic Acid | Dissociation Constant (Kd) - Primary Site | ~ 4 µM | Equilibrium Dialysis |

| Chenodeoxycholic Acid | Dissociation Constant (Kd) - Class 1 (Albumin-rich fraction) | 5 µM | Not Specified |

| Chenodeoxycholic Acid | Dissociation Constant (Kd) - Class 2 (Albumin-rich fraction) | 2,387 µM | Not Specified |

| Chenodeoxycholic Acid | Binding Capacity (Bmax) - Class 1 (Albumin-rich fraction) | ~ 6 nmol/mg protein | Not Specified |

| Chenodeoxycholic Acid | Binding Capacity (Bmax) - Class 2 (Albumin-rich fraction) | ~ 100 nmol/mg protein | Not Specified |

This interactive table provides data on the binding of chenodeoxycholic acid, the parent compound of this compound, to human serum albumin.

Assessment of Enzyme Modulation or Inhibition (e.g., Acetylcholinesterase)

The modulation of enzyme activity is a key mechanism through which endogenous and exogenous compounds exert their physiological and pharmacological effects. Acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine, has been a therapeutic target for conditions such as Alzheimer's disease. Recent research has explored the potential of natural compounds, including bile acids, as inhibitors of AChE.

Studies have demonstrated that certain bile acids can effectively inhibit the catalytic and non-catalytic functions of acetylcholinesterase. nih.gov The mechanism of inhibition can vary between different bile acids, highlighting the structure-activity relationship in their interaction with the enzyme. For instance, in vitro and in vivo studies, supported by molecular docking simulations, have shown that sodium deoxycholate can inhibit the catalytic function of AChE by interacting with its catalytic active site (CAS). nih.govresearchgate.net In contrast, cholic acid has been found to interact with the peripheral anionic site (PAS) of the enzyme, thereby inhibiting its chaperone activity which is implicated in the deposition of amyloid plaques. nih.govresearchgate.net

The dual inhibitory action of different bile acids on both the catalytic and non-catalytic functions of AChE suggests a multi-faceted role for these molecules in modulating cholinergic neurotransmission and related pathological processes. nih.gov The co-administration of cholic acid and sodium deoxycholate has been shown to simultaneously inhibit both functions of the enzyme. nih.govresearchgate.net While direct experimental data on the effect of this compound on acetylcholinesterase is not yet available, the findings from related bile acids provide a strong rationale for investigating its potential as a modulator of this important enzyme.

The following table summarizes the inhibitory effects of different bile acids on acetylcholinesterase:

| Bile Acid | Target Site on AChE | Effect |

| Sodium Deoxycholate | Catalytic Active Site (CAS) | Inhibition of catalytic function |

| Cholic Acid | Peripheral Anionic Site (PAS) | Inhibition of chaperone activity (non-catalytic function) |

This interactive table outlines the distinct inhibitory mechanisms of different bile acids on the acetylcholinesterase enzyme.

Structure Activity Relationship Sar Studies of Methyl Chenodeoxycholate Derivatives

Elucidating Structural Determinants for Nuclear Receptor Activation

The farnesoid X receptor (FXR) is a nuclear receptor that is activated by bile acids, with chenodeoxycholic acid (CDCA) being its most potent natural ligand. uri.eduamegroups.org FXR plays a crucial role in regulating the synthesis and enterohepatic circulation of bile acids. nih.govnih.gov Esterification of the C-24 carboxylic acid of chenodeoxycholic acid to its methyl ester, methyl chenodeoxycholate, can influence its physicochemical properties and interaction with the FXR ligand-binding pocket.

SAR studies on a series of synthetic bile acid analogues have revealed that modifications at various positions of the steroid nucleus and the side chain significantly impact FXR agonistic activity. nih.govicepharma.com For instance, the introduction of a 6α-ethyl group to CDCA resulted in obeticholic acid, a potent and selective FXR agonist that is approximately 100 times more potent than CDCA. amegroups.org This highlights the importance of the steric bulk and lipophilicity at the 6α-position for enhanced receptor affinity.

TGR5, a G-protein coupled receptor, has emerged as a significant target for the metabolic effects of bile acids. nih.govpatsnap.com Unlike FXR, TGR5 is a membrane receptor, and its activation by bile acids leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). patsnap.com The SAR for T-GR5 agonism differs from that of FXR. For instance, lithocholic acid (LCA) is the most potent natural TGR5 agonist, followed by deoxycholic acid (DCA), chenodeoxycholic acid (CDCA), and cholic acid (CA). nih.gov

Modification of the bile acid scaffold has led to the development of selective TGR5 agonists. For example, 6α-ethyl-23(S)-methylcholic acid (S-EMCA, INT-777) is a potent and selective TGR5 agonist. nih.gov This demonstrates that modifications at both the steroid nucleus (6α-ethyl) and the side chain (23(S)-methyl) can significantly enhance TGR5 activation. The methyl ester of chenodeoxycholic acid, while not extensively studied for its TGR5 activity in isolation, would be expected to have altered properties compared to its parent compound due to changes in polarity and steric bulk at the end of the side chain. These changes could influence its interaction with the TGR5 binding pocket. The development of both agonists and antagonists for TGR5 is of therapeutic interest for various conditions, including metabolic and inflammatory diseases. acs.orgacs.org

The stereochemistry of the bile acid scaffold is a critical determinant of its biological activity. The specific arrangement of hydroxyl groups and the fusion of the steroid rings create a unique three-dimensional shape that dictates how the molecule fits into the ligand-binding pockets of receptors like FXR and TGR5.

For FXR, the presence and orientation of the 7α-hydroxyl group in chenodeoxycholic acid are important for its agonist activity. Modifications to this position can drastically alter receptor activation. Furthermore, the placement of substituents on the steroid nucleus can have a profound impact. As mentioned, the addition of a 6α-ethyl group dramatically increases FXR potency. amegroups.org The SAR studies have shown that the 6α position is a key site for modulating affinity and that a variety of chemical modifications to the side chain are possible, leading to a range of effects from full agonism to partial antagonism. nih.gov

The following table summarizes the impact of key structural modifications on FXR and TGR5 activity based on derivatives of chenodeoxycholic acid.

| Modification | Receptor | Effect on Activity |

| 6α-ethyl substitution | FXR | Potent Agonist (e.g., Obeticholic Acid) amegroups.org |

| 23(S)-methyl substitution | TGR5 | Potent and Selective Agonist (e.g., S-EMCA) nih.gov |

| Esterification of C-24 carboxylic acid | FXR/TGR5 | Altered polarity and potential for modified receptor interaction |

Correlation between Chemical Structure and Observed Biological Activities

Steroidal compounds, including derivatives of bile acids, have been investigated for their potential as anticancer agents. nih.gov One strategy involves the synthesis of metal complexes of these steroids, which can enhance their cytotoxic effects. nih.govacs.org The rationale behind this approach is that the steroidal carrier can deliver the metal pharmacophore to cancer cells, where it can exert its antiproliferative effects, potentially through mechanisms like DNA damage. nih.gov

The table below presents hypothetical IC50 values for illustrative steroidal metal complexes to demonstrate the structure-activity relationship.

| Compound | Cell Line | IC50 (µM) |

| Chenodeoxycholic acid-derived Pt(II) complex | HeLa | 15.2 |

| Chenodeoxycholic acid-derived Pt(II) complex | Bel-7404 | 21.5 |

| Estrone-derived Pt(II) complex | HeLa | 9.2 |

| Cisplatin (control) | HeLa | 5.8 |

Note: The IC50 values are for illustrative purposes and are based on the trend of data found in the literature. nih.gov

Bile acids and their derivatives have also been explored for their potential anti-parasitic properties. One approach involves the conjugation of bile acids with alkaloids, which are naturally occurring compounds with a wide range of biological activities. This conjugation can lead to synergistic effects, where the bile acid moiety facilitates the entry of the alkaloid into the parasite, or the conjugate itself possesses enhanced parasiticidal activity.

Influence of Lipophilicity on Biological Interactions

Lipophilicity, a key physicochemical property, significantly governs the pharmacokinetic and pharmacodynamic behavior of drug candidates. researchgate.netresearchgate.net It influences absorption, distribution, metabolism, excretion, and toxicity (ADMET) by affecting how a molecule interacts with biological membranes and protein binding sites. researchgate.netmdpi.com For derivatives of this compound, modulating lipophilicity through structural modifications is a critical strategy for optimizing their biological activity. Studies have demonstrated that even subtle changes to the chenodeoxycholate scaffold can lead to profound differences in biological interactions, ranging from receptor modulation and cytotoxicity to physicochemical properties like micelle formation. nih.govnih.govnih.gov

Receptor Modulation: Farnesoid X Receptor (FXR)

The farnesoid X receptor (FXR) is a primary molecular target for chenodeoxycholic acid (CDCA) and its derivatives. nih.gov Lipophilicity plays a crucial role in the potency and efficacy of these derivatives as FXR modulators. Structure-activity relationship (SAR) studies have shown that increasing the lipophilicity of the CDCA molecule can enhance its binding affinity and agonist activity. A prominent example is the modification at the 6α position of the steroid nucleus. The addition of a small, lipophilic ethyl group to create 6α-ethyl-chenodeoxycholic acid (6-ECDCA), the parent acid of obeticholic acid, results in an approximately 100-fold increase in FXR agonistic activity compared to the natural ligand, CDCA. nih.gov

| Compound | Structural Modification from CDCA | Relative Change in Lipophilicity | Observed FXR Activity |

|---|---|---|---|

| Chenodeoxycholic acid (CDCA) | - | Baseline | Natural Agonist |

| 6α-ethyl-chenodeoxycholic acid (6-ECDCA) | Addition of 6α-ethyl group | Increased | Potent Agonist (~100x CDCA) nih.gov |

| Side-chain modified analogues | Various side-chain extensions/functionalizations | Varied (Generally Increased) | Spectrum from full agonism to partial antagonism nih.gov |

Physicochemical Properties: Micelle Formation

Bile acids are physiological detergents that self-aggregate to form micelles, a process crucial for the digestion and absorption of dietary fats and fat-soluble vitamins. The lipophilicity of a bile acid derivative is directly related to its ability to form micelles, which is quantified by the critical micelle concentration (CMC)—the concentration at which micelles begin to form.

There is an inverse correlation between lipophilicity and the CMC; as lipophilicity increases, the CMC decreases, meaning that more lipophilic molecules form micelles more readily at lower concentrations. nih.gov Chemical modifications that increase the hydrophobic character of the this compound molecule, such as the oxidation of hydroxyl groups to less polar oxo groups or the addition of alkyl chains, lead to a lower CMC. nih.gov This relationship is so direct that the CMC can be used as a reliable measurement of a derivative's lipophilicity. nih.gov Therefore, by modifying the structure to alter lipophilicity, the detergent and solubilizing properties of this compound derivatives can be precisely controlled.

| Modification to Bile Acid Structure | Effect on Lipophilicity (logP) | Effect on Critical Micelle Concentration (CMC) |

|---|---|---|

| Addition of hydrophobic groups/chains | Increase | Decrease nih.gov |

| Oxidation of hydroxyl to oxo groups | Increase | Decrease (less tendency for self-aggregation) nih.gov |

| Addition of hydrophilic groups | Decrease | Increase |

Cytotoxicity and Metabolic Stability

The lipophilicity of bile acid derivatives is also a major determinant of their cytotoxicity. nih.gov Studies on various cell lines have established a general inverse correlation between lipophilicity and cell viability; more lipophilic bile acids tend to be more cytotoxic. nih.gov However, this relationship is not absolute, indicating that while lipophilicity is a necessary characteristic for cytotoxicity, it is not the sole factor. nih.gov For instance, certain highly lipophilic derivatives of ursodeoxycholic acid (a stereoisomer of CDCA) were found to be non-cytotoxic, suggesting that specific structural features also play a critical role. nih.gov

Computational and Theoretical Studies on Methyl Chenodeoxycholate

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to explore the conformational landscape and interactive behavior of Methyl chenodeoxycholate over time, providing a dynamic picture of its molecular behavior.

Energy minimization is the process of computationally adjusting the geometry of the molecule to find its most stable, lowest-energy conformation. This is often achieved using force fields, which are sets of parameters that define the energy of a molecule as a function of its atomic coordinates. The Merck Molecular Force Field 94 (MMFF94) is a popular and robust force field well-suited for organic and medicinal compounds. It provides a good balance between computational speed and accuracy for predicting geometries and relative energies of different conformers.

A typical conformational analysis of this compound using the MMFF94 force field would involve:

Systematic or Stochastic Search: Generating a large number of possible conformations by systematically rotating the rotatable bonds, particularly in the side chain.

Energy Minimization: Applying the MMFF94 force field to each generated conformation to find its local energy minimum.

Analysis: Comparing the energies of all minimized conformers to identify the global minimum energy structure and other low-energy, populated conformers.

This analysis would reveal the preferred spatial orientations of the hydroxyl groups and the methyl ester side chain, which are crucial for molecular recognition by protein receptors.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, typically a protein). This method is instrumental in predicting the binding mode and affinity of a ligand to its biological target.

The primary biological target for chenodeoxycholic acid (the parent compound of this compound) is the Farnesoid X Receptor (FXR), a nuclear receptor that plays a key role in regulating bile acid, lipid, and glucose metabolism. nih.govsapub.org Docking studies of chenodeoxycholic acid and its derivatives into the ligand-binding pocket (LBP) of FXR have been performed to elucidate the structural basis of its agonist activity. furman.edu

The docking process predicts that the steroid scaffold of the molecule fits into the hydrophobic LBP of FXR. The specific binding conformation is stabilized by a network of interactions:

Hydrophobic Interactions: The nonpolar faces of the steroid nucleus interact with hydrophobic amino acid residues within the pocket.

Hydrogen Bonds: The hydroxyl groups at the 3α and 7α positions, as well as the carboxyl group of the parent acid, act as key hydrogen bond donors and acceptors, forming specific hydrogen bonds with polar residues in the binding site, which are critical for anchoring the ligand and activating the receptor.

These predictions of the binding conformation are essential for understanding how this compound and its derivatives can modulate the function of their target proteins. furman.edu Molecular dynamics simulations can further be used to study the stability of the predicted ligand-protein complex and observe conformational changes in the protein upon ligand binding. wikipedia.orgworldscientificnews.com

Quantum Chemical Calculations (e.g., Semi-empirical methods like PM3)

While molecular mechanics methods are excellent for studying large systems and conformational dynamics, quantum chemical calculations provide a more detailed description of the electronic structure of a molecule. Semi-empirical methods, such as PM3 (Parametric Method 3), offer a computationally efficient way to access this information. wikipedia.orguni-muenchen.de These methods are based on quantum mechanics but use parameters derived from experimental data to simplify the calculations. uni-muenchen.de

For this compound, PM3 calculations can be used to determine a variety of electronic properties:

Heat of Formation: The standard enthalpy change when the compound is formed from its constituent elements.

Atomic Charges: The distribution of electron density across the molecule, highlighting electropositive and electronegative regions prone to interaction.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of the molecule.

This information is valuable for understanding the molecule's intrinsic reactivity and for parameterizing more complex models like QSAR. The ability of the PM3 method to model hydrogen bonding makes it particularly useful for studying interactions involving the hydroxyl groups of the molecule. furman.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models can be developed to predict their potency as agonists for receptors like FXR or TGR5. furman.edunih.gov

A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA), involves the following steps:

Dataset: A series of this compound derivatives with experimentally measured biological activities is selected.

Alignment: The molecules are structurally aligned based on a common scaffold. Molecular docking can be used to generate a biologically relevant alignment. furman.edu

Field Calculation: For each molecule, steric and electrostatic fields are calculated on a 3D grid surrounding it.

Statistical Analysis: Partial least squares (PLS) analysis is used to derive a mathematical equation that correlates the variations in the field values with the variations in biological activity.

The resulting QSAR model can be visualized as a 3D contour map, indicating regions where modifications to the molecular structure are likely to increase or decrease activity. For example, the model might show that adding a bulky group in one region (steric disfavor) or an electronegative group in another (electrostatic favor) would enhance binding affinity. Such models are powerful predictive tools for designing novel derivatives with improved therapeutic properties. nih.gov

Analysis of Physicochemical Descriptors and their Correlation with Biological Activity

The biological activity of a molecule is fundamentally linked to its physicochemical properties. These properties, often called descriptors, can be calculated and correlated with specific activities, such as receptor binding or cell permeability. For this compound, key descriptors influence its behavior as a signaling molecule. mdpi.com

| Physicochemical Descriptor | Value | Significance in Biological Activity |

|---|---|---|

| Molecular Weight | 406.6 g/mol | Influences diffusion, transport, and overall pharmacokinetics. |

| XLogP3 | 5.2 | Measures lipophilicity; critical for membrane permeability and binding to hydrophobic pockets in receptors like FXR. |

| Hydrogen Bond Donors | 2 | The two hydroxyl groups are key for specific interactions with protein targets, anchoring the ligand in the binding site. |

| Hydrogen Bond Acceptors | 4 | The hydroxyl and ester oxygens can accept hydrogen bonds, contributing to binding affinity and solubility. |

| Polar Surface Area (PSA) | 66.8 Ų | Relates to the ability to permeate cell membranes and form polar interactions. Affects absorption and distribution. |

| Rotatable Bond Count | 5 | Indicates molecular flexibility, particularly in the side chain, which allows the molecule to adopt an optimal conformation for receptor binding. |

The correlation between these descriptors and biological activity is central to its function. The calculated lipophilicity (XLogP3) reflects the amphipathic nature of bile acids, which is essential for their role in digestion and their ability to enter cells and bind to intracellular receptors. mdpi.com The number of hydrogen bond donors and acceptors, along with the polar surface area, directly dictates the molecule's ability to form the specific, high-affinity interactions required for the activation of nuclear receptors like FXR, thereby triggering downstream signaling pathways that regulate metabolism. nih.gov

Advanced Research Directions and Future Perspectives for Methyl Chenodeoxycholate Research

Development of Novel Bioconjugates and Hybrid Molecules for Targeted Research Applications

The inherent biocompatibility and specific transport mechanisms of bile acids make them attractive scaffolds for the development of bioconjugates and hybrid molecules. eco-vector.comnih.gov Methyl chenodeoxycholate, with its reactive hydroxyl and ester functional groups, is a prime candidate for chemical modification and conjugation to other molecules of interest, such as fluorescent dyes, affinity labels, or therapeutic agents.

The design of such bioconjugates would leverage the natural enterohepatic circulation and cellular uptake pathways of bile acids to deliver molecular cargo to specific tissues, such as the liver and intestine. kazanmedjournal.ru This targeted delivery approach can enhance the efficacy and reduce the off-target effects of conjugated molecules, making them powerful tools for both basic research and preclinical studies. For instance, a fluorescently labeled this compound could be used to visualize its transport and distribution in real-time within cellular models or even in vivo.